hesperitin-7-O-beta-D-glucoside
Description
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15?,17-,19-,20+,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYMQORONDIDD-KTTVMXGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Mechanisms
HEPT7G is typically synthesized via enzymatic hydrolysis of precursor flavonoids. Two primary substrates are employed:
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Neohesperidin dihydrochalcone : A sweetener derivative processed via naringinase-mediated cleavage of the α-1,2-rhamnosidic bond.
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Hesperidin : Direct hydrolysis of hesperidin’s rhamnose moiety yields HEPT7G, often facilitated by β-CD to stabilize intermediates.
The reaction mechanism involves naringinase (α-rhamnosidase activity), which selectively removes rhamnose from the C7 position of the flavonoid backbone. In aqueous or water-organic solvent systems (e.g., ethyl acetate), this enzyme operates optimally at pH 5–8 and 30–40°C, with reaction times ranging from 10–50 hours. For example, a mixture of 1 g neohesperidin dihydrochalcone and 0.01 g naringinase (860 U/g) at pH 6.0 and 40°C for 24 hours yielded 0.9 g HEPT7G.
Optimization of Reaction Parameters
Key variables influencing conversion efficiency include:
Notably, integrating β-CD during hesperidin hydrolysis improves solubility and prevents product inhibition, achieving 98% conversion at 70°C and pH 4.5.
Integrated Inclusion Complex Formation
β-Cyclodextrin Encapsulation
Co-processing HEPT7G with β-CD generates an inclusion complex (HEPT7G/βCD) with augmented thermal stability and water solubility. The protocol involves:
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Dissolving hesperidin and β-CD (1:2 molar ratio) in water at 70°C.
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Adjusting pH to 4.5 and adding naringinase (24-hour incubation).
Nuclear magnetic resonance (NMR) studies confirm complete inclusion, with HEPT7G’s aromatic rings embedded within β-CD’s hydrophobic cavity. This method yields a stable powder with 41.1% –2S and 58.9% –2R stereoisomers, suitable for direct use in nutraceuticals.
Purification and Isolation Techniques
Macroporous Resin Chromatography
Crude HEPT7G mixtures are purified using AB-8 macroporous resin:
Solvent Crystallization
Ethanol-water recrystallization further refines HEPT7G. For example, concentrating the eluate to 30% volume and cooling to 4°C produces crystalline HEPT7G with 99.5% purity.
Comparative Analysis of Preparation Methods
| Method | Substrate | Yield | Purity | Scalability |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Neohesperidin DC | 85–90% | >99% | Lab-scale |
| β-CD Integration | Hesperidin | 98% | 95–98% | Industrial |
The β-CD method, while slightly lower in purity, offers superior solubility and is preferred for pharmaceutical applications.
Quality Control and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Hesperetin-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: This includes nucleophilic substitution reactions where the glucoside moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as sodium methoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of hesperetin-7-O-beta-D-glucoside, which can be used for further chemical modifications or applications in different fields .
Scientific Research Applications
Anti-Inflammatory Properties
Hesperetin-7-O-beta-D-glucoside has demonstrated significant anti-inflammatory effects, which can be crucial in managing chronic inflammatory diseases.
- In Vitro Studies : Research involving lipopolysaccharide-stimulated RAW264.7 macrophages indicated that hesperetin-7-O-beta-D-glucoside at a concentration of 5 μM effectively restored cellular metabolic disorders and inflammation markers .
- In Vivo Studies : In a dextran sodium sulfate-induced colitis model, dietary supplementation of hesperetin-7-O-beta-D-glucoside (1 mg/kg body weight) resulted in notable improvements in colon length and reductions in inflammatory cytokines such as TNF-α and IL-22 .
Enhanced Bioavailability through Inclusion Complexes
The bioavailability of hesperetin-7-O-beta-D-glucoside is significantly improved when formulated as an inclusion complex with beta-cyclodextrin (β-CD).
- Stability and Solubility : A study highlighted the formation of a stable inclusion complex that enhances the solubility and thermal stability of hesperetin-7-O-beta-D-glucoside, potentially leading to increased absorption and efficacy .
- Clinical Trials : In a randomized controlled trial, the HEPT7G/β-CD complex was shown to induce a dose-dependent increase in peripheral blood flow during cold exposure, suggesting its potential as a vasodilator .
Modulation of Gut Microbiota
Hesperetin-7-O-beta-D-glucoside has been found to positively influence gut microbiota composition:
- The compound regulates microbial populations, enhancing beneficial bacteria while reducing pathogenic strains. This modulation is associated with improved metabolic profiles and the production of short-chain fatty acids, which are vital for gut health .
Pharmacokinetics and Absorption Studies
Pharmacokinetic studies have shown that the absorption of hesperetin-7-O-beta-D-glucoside is significantly higher than that of its parent compound, hesperidin:
- In clinical trials comparing the two compounds, the area under the plasma concentration-time curve for hesperetin-7-O-beta-D-glucoside was over 100 times greater than that for hesperidin/dextrin mixtures, indicating superior absorption characteristics .
Potential Therapeutic Applications
The therapeutic potential of hesperetin-7-O-beta-D-glucoside extends to various health conditions:
- Vasodilation : Its ability to enhance endothelial function suggests applications in cardiovascular health, particularly in conditions characterized by impaired blood flow or cold sensation responses .
- Skin Health : Preliminary studies indicate that formulations containing this compound may improve skin texture and elasticity by promoting hydration and reducing signs of aging .
Mechanism of Action
The mechanism of action of hesperetin-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. One possible mechanism is the promotion of nitric oxide production, which relaxes blood vessels and improves blood flow. This vasodilatory effect is mediated through the activation of nervous system thermal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Flavanone Glycosides
- Naringenin-7-O-glucuronide: A flavanone glucuronide with a glucuronic acid substituent at the 7-position. Unlike HEPT7G, the glucuronide group confers higher polarity, influencing its metabolic pathways (e.g., faster renal excretion) and reduced membrane permeability compared to glucosides .
- Hesperidin (Hesperetin-7-O-rutinoside): A disaccharide-linked flavanone (glucose + rhamnose). The bulkier rutinoside group reduces solubility compared to HEPT7G, necessitating enzymatic hydrolysis for bioavailability enhancement .
Flavone Glycosides
- Apigenin-7-O-β-D-glucoside : A flavone glucoside with a similar 7-O-glucose substitution. The absence of a hydroxyl group at the 3′-position in apigenin reduces its antioxidant capacity compared to HEPT7G, which has a trihydroxy configuration .
- Luteolin-7-O-β-D-glucoside (Cynaroside) : A tetrahydroxyflavone glucoside. The additional hydroxyl group at the 3′-position enhances its radical-scavenging activity but may reduce metabolic stability due to increased susceptibility to methylation or glucuronidation .
Isoflavone Glycosides
- Genistin (Genistein-7-O-β-D-glucoside) : An isoflavone glucoside with estrogenic activity. Unlike HEPT7G, genistin interacts with estrogen receptors, limiting its use in hormone-sensitive conditions .
Methoxy-Substituted Flavonoids
- Nepetin-7-O-β-D-glucoside (Eupafolin glucoside): A 6-methoxyflavone glucoside.
Physicochemical and Pharmacokinetic Properties
Functional and Clinical Implications
- Bioavailability : HEPT7G’s β-CD complex achieves superior solubility (1.2 mg/mL) compared to apigenin-7-O-glucoside (0.3 mg/mL) and hesperidin (0.05 mg/mL) .
- Antioxidant Capacity: HEPT7G’s trihydroxyflavanone structure confers stronger ROS-scavenging activity (IC₅₀ = 12 µM) than apigenin-7-O-glucoside (IC₅₀ = 25 µM) but weaker than luteolin-7-O-glucoside (IC₅₀ = 8 µM) .
- Metabolic Stability : Glucuronidated analogs (e.g., naringenin-7-O-glucuronide) undergo faster hepatic metabolism, whereas HEPT7G’s glucoside linkage prolongs systemic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
